molecular formula C14H18ClN3O3S B495006 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide CAS No. 873579-54-5

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B495006
CAS No.: 873579-54-5
M. Wt: 343.8g/mol
InChI Key: KSGQOJJSJOEUAI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Scientific Research Applications

Photodynamic Therapy Application

A study focused on the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, which were used to substitute zinc(II) phthalocyanine. These new compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make the phthalocyanine a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting the significance of benzenesulfonamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activities

Another research study synthesized a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides. These compounds were characterized and screened for their in vitro anti-HIV and antifungal activities. The study showcases the potential of benzenesulfonamide derivatives in developing treatments for infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Molecular Docking Studies

Research on tetrazole derivatives, including 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide, involved molecular docking studies to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. These studies contribute to the development of COX-2 inhibitors, demonstrating the application of benzenesulfonamide derivatives in designing anti-inflammatory drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Future Directions

The future directions in the field of imidazole research involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of applications .

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-11-8-13(21-2)14(9-12(11)15)22(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGQOJJSJOEUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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